molecular formula C11H8N2O2 B1279253 [2,2'-Bipyridine]-3-carboxylic acid CAS No. 220340-46-5

[2,2'-Bipyridine]-3-carboxylic acid

Cat. No. B1279253
CAS RN: 220340-46-5
M. Wt: 200.19 g/mol
InChI Key: OQVVVVYHNKQXHR-UHFFFAOYSA-N
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Description

2,2'-Bipyridine]-3-carboxylic acid (2,2'-BCA) is an organic compound that belongs to the family of bipyridine derivatives. It is a white, crystalline solid with a molecular formula of C10H8N2O2. 2,2'-BCA is widely used in various fields such as chemistry, biology, and pharmaceuticals. It is known for its unique properties, such as its ability to form complexes with metals, its stability in aqueous solutions, and its low toxicity.

Scientific Research Applications

  • Inhibitors of Prolyl 4-Hydroxylase :

    • [2,2'-Bipyridine]-5-carboxylic acid derivatives have been synthesized and tested as inhibitors of prolyl hydroxylase. These compounds show significant inhibitory activity, with the most potent being [2,2'-bipyridine]-5,5'-dicarboxylic acid (Hales & Beattie, 1993).
  • Rare Earth Carboxylic Acid Complexes :

    • Complexes involving [2,2'-bipyridine]-3-carboxylic acid with rare earth elements have been synthesized. These complexes demonstrate unique structural characteristics and potential for magnetic applications (Zhao, Ren, Liu, & Wang, 2017).
  • Biological Activity and DNA/Protein Interaction :

    • The incorporation of carboxylic acid functionalities into 2,2'-bipyridine influences biological activities like DNA/protein binding, antioxidant activity, and cytotoxicity. Ruthenium(II) complexes with carboxylic acid-modified 2,2'-bipyridine show significant activity in these areas (Kamatchi et al., 2017).
  • Dye-Sensitized Solar Cells (DSCs) :

    • Copper(I) complexes with 2,2'-bipyridine dicarboxylic acids have been developed for use in copper-based dye-sensitized solar cells. These complexes contribute to the efficient conversion of solar energy (Constable et al., 2009).
  • Metal–Organic Frameworks for Toxic Gas Capture :

    • 2,2'-Bipyridine-5,5'-dicarboxylic acid has been used in the synthesis of zirconium-based metal–organic frameworks (MOFs) for the capture of toxic gases like hydrogen sulfide. These frameworks show high capacities, especially when loaded with copper (Nickerl et al., 2014).
  • Photoreduction of Water :

  • Coordination Chemistry and Network Formation :

    • The novel ligand 4,4′,6,6′-tetracarboxylic acid-2,2′-bipyridine and its coordination chemistry have been investigated, showcasing its potential in creating diverse metal coordination networks (Kelly, Goetz, Batten, & Kruger, 2008).
  • Synthesis of Carbohydrate-Substituted Bipyridines :

    • Research on the synthesis of carbohydrate-substituted bipyridines from 2,2'-bipyridine-3,3'-dicarboxylic acid indicates potential applications in chiral ligand development and asymmetric catalysis (Assalit et al., 2009).

Mechanism of Action

The mechanism of action of 2,2’-bipyridine is considered to relate to its ability to form complexes with many transition metals .

Safety and Hazards

2,2’-Bipyridine is toxic. It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product. Protective gloves and clothing should be worn .

properties

IUPAC Name

2-pyridin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVVVVYHNKQXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433121
Record name [2,2'-Bipyridine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220340-46-5
Record name [2,2'-Bipyridine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications are described in the research that contribute to the herbicidal activity of [2,2'-Bipyridine]-3-carboxylic acid derivatives?

A: The research focuses on 6'-phenyl-2,2'-bipyridine-3-carboxylic acid derivatives as herbicides []. While the specific mechanism of action isn't detailed, the research highlights the significance of various substituents (R1 to R5) on the core structure. These substituents, including alkyl groups, halogens (like chlorine, fluorine, etc.), nitro groups, cyano groups, and formyl groups, are suggested to play a crucial role in dictating the herbicidal activity of these compounds [].

Q2: Are there any resources mentioned in the research to further explore the properties and applications of this compound derivatives?

A: Unfortunately, the provided abstracts [, ] do not delve into specific resources for further exploration. To gain a more comprehensive understanding of these compounds, additional research in scientific literature databases or patent repositories would be beneficial.

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